molecular formula C15H16Cl2N4O3 B318403 N-(3-CHLORO-2-METHYLPHENYL)-4-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE

N-(3-CHLORO-2-METHYLPHENYL)-4-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE

Cat. No.: B318403
M. Wt: 371.2 g/mol
InChI Key: OUJQKYINSSYRJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-CHLORO-2-METHYLPHENYL)-4-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLORO-2-METHYLPHENYL)-4-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a β-diketone under acidic or basic conditions.

    Nitration: The pyrazole ring is then nitrated using a nitrating agent such as nitric acid or a mixture of nitric and sulfuric acids.

    Chlorination: The nitrated pyrazole is chlorinated using a chlorinating agent like thionyl chloride or phosphorus pentachloride.

    Coupling with butanamide: The chlorinated pyrazole is then coupled with 3-chloro-2-methylphenylbutanamide under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups or the nitro group.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a catalyst or metal hydrides.

    Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of ethers, thioethers, or other substituted derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new pyrazole derivatives with potential biological activities.

Biology

In biological research, it can be used to study the effects of pyrazole derivatives on various biological pathways and processes.

Medicine

The compound may have potential as a lead compound in drug discovery, particularly for diseases where pyrazole derivatives have shown efficacy, such as inflammation, cancer, and infectious diseases.

Industry

In the industrial sector, the compound could be used in the development of new materials, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The exact mechanism of action would depend on the specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. This can involve binding to the active site, altering protein conformation, or affecting signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chloro-5-methyl-1H-pyrazol-1-yl)-N-(3-chloro-2-methylphenyl)butanamide
  • 4-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-(3-chloro-2-methylphenyl)butanamide

Uniqueness

The presence of both chloro and nitro groups on the pyrazole ring, along with the butanamide moiety, may confer unique biological activities or chemical reactivity compared to other pyrazole derivatives. This could make it a valuable compound for specific applications in medicinal chemistry or materials science.

Properties

Molecular Formula

C15H16Cl2N4O3

Molecular Weight

371.2 g/mol

IUPAC Name

4-(4-chloro-5-methyl-3-nitropyrazol-1-yl)-N-(3-chloro-2-methylphenyl)butanamide

InChI

InChI=1S/C15H16Cl2N4O3/c1-9-11(16)5-3-6-12(9)18-13(22)7-4-8-20-10(2)14(17)15(19-20)21(23)24/h3,5-6H,4,7-8H2,1-2H3,(H,18,22)

InChI Key

OUJQKYINSSYRJG-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1Cl)NC(=O)CCCN2C(=C(C(=N2)[N+](=O)[O-])Cl)C

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CCCN2C(=C(C(=N2)[N+](=O)[O-])Cl)C

Origin of Product

United States

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